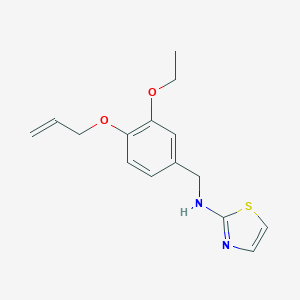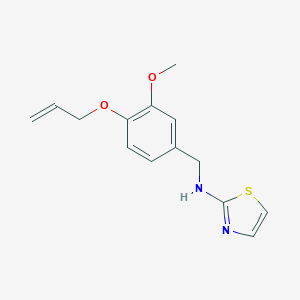![molecular formula C20H21N3O2S2 B283522 N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283522.png)
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide is a chemical compound that has been extensively researched due to its potential applications in scientific research. This compound is also known as MitoBloCK-7, and it is a potent inhibitor of mitochondrial complex I. In
Mecanismo De Acción
The mechanism of action of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide involves the inhibition of mitochondrial complex I. This compound binds to the ubiquinone-binding site of complex I, which prevents the transfer of electrons from NADH to ubiquinone. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide depend on the specific experimental conditions. In some studies, this compound has been shown to induce apoptosis in cancer cells by increasing ROS production. In other studies, it has been shown to protect against ischemia-reperfusion injury by reducing ROS production. Additionally, this compound has been shown to have neuroprotective effects in models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide in lab experiments is its specificity for mitochondrial complex I. This allows researchers to study the specific effects of complex I inhibition without affecting other components of the electron transport chain. However, one limitation of using this compound is its potential to cause off-target effects due to its ability to increase ROS production.
Direcciones Futuras
There are several future directions for research on N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to develop more specific inhibitors of mitochondrial complex I that do not have off-target effects. Additionally, future research could focus on the development of new methods for synthesizing this compound that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoic acid, 3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-amine, and carbon disulfide. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of N,N-diisopropylethylamine (DIPEA) and dichloromethane (DCM). The resulting product is then purified using column chromatography to obtain N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide.
Aplicaciones Científicas De Investigación
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide has been used in various scientific research applications. One of the main applications of this compound is in the study of mitochondrial complex I. Mitochondrial complex I is a crucial component of the electron transport chain, and its dysfunction has been linked to various diseases. N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide has been shown to inhibit mitochondrial complex I, making it a valuable tool for studying the role of this complex in disease.
Propiedades
Fórmula molecular |
C20H21N3O2S2 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C20H21N3O2S2/c1-11-9-12(21-19(26)23-18(25)20(2,3)4)10-13(16(11)24)17-22-14-7-5-6-8-15(14)27-17/h5-10,22H,1-4H3,(H2,21,23,25,26)/b17-13+ |
Clave InChI |
CMMIZEASQALIFV-GHRIWEEISA-N |
SMILES isomérico |
CC1=CC(=C/C(=C\2/NC3=CC=CC=C3S2)/C1=O)NC(=S)NC(=O)C(C)(C)C |
SMILES |
CC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)NC(=S)NC(=O)C(C)(C)C |
SMILES canónico |
CC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)NC(=S)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283441.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide](/img/structure/B283442.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide](/img/structure/B283443.png)
![4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol](/img/structure/B283449.png)
![4-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283451.png)
![4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol](/img/structure/B283454.png)

![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(1,3-thiazol-2-yl)amine](/img/structure/B283456.png)


![N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-2-thiazolamine](/img/structure/B283459.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B283461.png)

![N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B283463.png)